Cob(II)alamin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

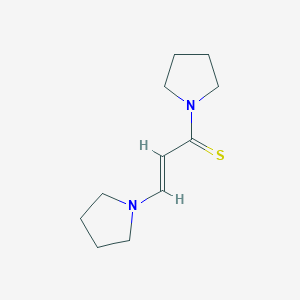

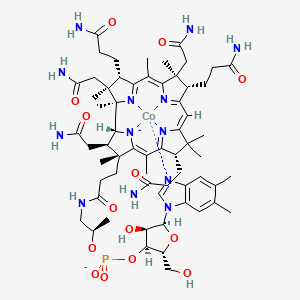

La cobalamina, comúnmente conocida como vitamina B12, es una vitamina soluble en agua esencial para varios procesos metabólicos en el cuerpo. Es única entre las vitaminas porque contiene un ion metálico, cobalto, en su núcleo. La cobalamina juega un papel crucial en la síntesis del ADN, el metabolismo de los ácidos grasos y el metabolismo de los aminoácidos. Es vital para el funcionamiento normal del sistema nervioso y la formación de glóbulos rojos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cobalamina se puede sintetizar mediante una serie compleja de reacciones químicas que involucran la fermentación de bacterias específicas. La ruta sintética generalmente involucra los siguientes pasos:

Fermentación: Se cultivan cepas específicas de bacterias, como o , en un medio rico en nutrientes para producir cobalamina.

Extracción: La cobalamina se extrae de las células bacterianas utilizando solventes como etanol o acetona.

Purificación: La cobalamina extraída se purifica mediante diversas técnicas cromatográficas para obtener un producto de alta pureza.

Métodos de producción industrial: La producción industrial de cobalamina implica procesos de fermentación a gran escala. Las bacterias se cultivan en biorreactores en condiciones controladas para maximizar el rendimiento. Después de la fermentación, la cobalamina se extrae, purifica y cristaliza para su uso en suplementos y alimentos fortificados .

Análisis De Reacciones Químicas

Tipos de reacciones: La cobalamina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: La cobalamina puede existir en diferentes estados de oxidación, como cob (II) alamina y cob (III) alamina. Estas reacciones redox son cruciales para sus funciones biológicas.

Reacciones de sustitución: El ion cobalto central en la cobalamina puede formar complejos de coordinación con varios ligandos, lo que lleva a reacciones de sustitución.

Metilación: La cobalamina actúa como cofactor en las reacciones de metilación, transfiriendo grupos metilo a los sustratos.

Reactivos y condiciones comunes:

Agentes oxidantes: El peróxido de hidrógeno y el permanganato de potasio se utilizan comúnmente para oxidar la cobalamina.

Agentes reductores: El borohidruro de sodio y el ácido ascórbico se utilizan para reducir la cobalamina.

Donantes de metilo: La S-adenosilmetionina (SAM) es un donante de metilo común en las reacciones de metilación biológica.

Productos principales:

Metilcobalamina: Formado durante las reacciones de metilación.

Hidroxocobalamina: Producido durante las reacciones de oxidación.

Cianocobalamina: Una forma estable utilizada en suplementos.

Aplicaciones Científicas De Investigación

La cobalamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como catalizador en síntesis orgánica y como compuesto modelo para estudiar la química de coordinación.

Biología: Esencial para estudiar las vías metabólicas que involucran la síntesis y reparación del ADN, el metabolismo de los ácidos grasos y el metabolismo de los aminoácidos.

Medicina: Se utiliza en el tratamiento de la deficiencia de cobalamina, que puede provocar anemia perniciosa y trastornos neurológicos. También se estudia su posible papel en la reducción de los niveles de homocisteína y la prevención de enfermedades cardiovasculares.

Mecanismo De Acción

La cobalamina ejerce sus efectos a través de varios mecanismos:

Cofactor para enzimas: La cobalamina actúa como cofactor para enzimas como la metionina sintasa y la metilmalonil-CoA mutasa. Estas enzimas participan en la síntesis de metionina y la conversión de metilmalonil-CoA en succinil-CoA, respectivamente.

Síntesis de ADN: La cobalamina es esencial para la síntesis de timidina, un nucleótido requerido para la replicación y reparación del ADN.

Función del sistema nervioso: La cobalamina participa en la síntesis de mielina, una vaina protectora alrededor de las fibras nerviosas, que es crucial para el correcto funcionamiento de los nervios.

Comparación Con Compuestos Similares

La cobalamina es única entre las vitaminas debido a su estructura compleja y la presencia de un ion cobalto. Los compuestos similares incluyen:

Ácido fólico: Tanto la cobalamina como el ácido fólico participan en la síntesis y reparación del ADN. la cobalamina es específicamente necesaria para la conversión de homocisteína en metionina.

Piridoxina (vitamina B6): Ambas vitaminas participan en el metabolismo de los aminoácidos, pero la cobalamina es única en su función como cofactor para la metionina sintasa.

La estructura única de la cobalamina y sus diversos roles en el metabolismo la convierten en un compuesto esencial para diversas aplicaciones biológicas e industriales.

Propiedades

Número CAS |

18534-66-2 |

|---|---|

Fórmula molecular |

C62H88CoN13O14P |

Peso molecular |

0 |

Nombre IUPAC |

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |

InChI |

InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;/m1./s1 |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(E)-2-(furan-2-yl)ethenyl]-2-phenyl-1,3-oxazin-4-one](/img/structure/B1174257.png)